Compound Description: This class of compounds represents a series of derivatives of Pyrrolo[1,2-b]pyridazin-4(1H)-one with various substituents at the 2-position. The synthesis of these compounds was achieved using a novel one-pot copper(II)-catalyzed tandem reaction involving N-aminopyrroles and β-oxo esters. [] The reaction proceeds through a Conrad–Limpach-type mechanism, involving thermal condensation followed by cyclization of Schiff base intermediates. [] The study demonstrated the effectiveness of copper(II) as a catalyst in this transformation, distinguishing it from traditional Conrad–Limpach quinoline synthesis. [] The synthesized 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones hold potential for applications in drug discovery and materials science. []
Pyrrolo[2,1-b][1,3]oxazin-4-one
Compound Description: This bicyclic heteroaromatic compound is one of the "22 heteroaromatic rings of the future" proposed by Pitt et al. in 2009. [] While its synthesis was initially unconquered, it has since been successfully synthesized in various forms. [] Its potential applications lie in the fields of biology and material science. []
Compound Description: This series of compounds are derivatives of 2-arylamino-dihydro-indeno[1,2-b] pyrrol-4(1H)-one, designed as potential inhibitors of the SARS-CoV-2 main protease enzyme (Mpro). [] These derivatives were synthesized and evaluated for their antiviral properties using in silico studies including molecular docking and DFT analyses. [] Results showed promising inhibitory effects against Mpro, with compound 5f exhibiting the highest efficacy. [] Further studies are necessary to confirm their in vitro activity. []
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles
Compound Description: These compounds are synthesized from 5-substituted 2-(alkynyl)tetrazoles through a microwave-induced intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition. [] This method allows for efficient production of diverse 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives, including those with alkyl substituents that are challenging to synthesize using conventional photoreactions. [] The method's versatility is further highlighted by its application in the total synthesis of naturally occurring withasomnines. []
Pyrrolo[1,2-a]quinoxaline Derivatives
Compound Description: Several pyrrolo[1,2-a]quinoxaline derivatives, including (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, [] 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, [] and 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, [] are mentioned for their promising anti-leukemic activities. These compounds were synthesized using multi-step pathways and characterized using various spectroscopic methods. Their potent cytotoxic effects against different human leukemia cell lines suggest their potential as lead compounds for developing new anti-cancer agents.
Pyrrolo[1,2-a]pyrazin-1(2H)-ones and Pyrrolo[1,2-b]pyridazin-6(5H)-ones
Compound Description: This research focuses on the synthesis of two related classes of compounds, Pyrrolo[1,2-a]pyrazin-1(2H)-ones and Pyrrolo[1,2-b]pyridazin-6(5H)-ones. [] The study explored two distinct synthetic routes: a) direct Chichibabin quaternisation-cyclisation of methoxy-methylpyrazine or pyridazine derivatives, and b) hydrogen halide hydrolysis of corresponding methoxypyrrolo[1,2-a]pyrazines and methoxypyrrolo[1,2-b]pyridazines. [] The study also investigated the protonation behavior and reactivity of these compounds, contributing to a deeper understanding of their chemical properties. []
4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridines
Compound Description: This research introduces a green and efficient approach for the synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridines. [] The method employs a one-pot multicomponent condensation reaction of 1,3-indanedione, β-ketoesters, ammonium acetate, and various aromatic aldehydes, catalyzed by Chitosan, an environmentally friendly biopolymer. [] The reported advantages of this method include high yields, solvent-free conditions, simple work-up procedures, reusability of the catalyst, and mild reaction conditions. []
Compound Description: This study focuses on the development of a novel series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. [] The synthesis involves a simple condensation reaction between 3-aminoindazole derivatives and ethyl 4,4,4-trifluoro-3-oxobutanoate. [] Further diversification of these tricyclic scaffolds is achieved through Suzuki-Miyaura cross-coupling and aromatic nucleophilic substitution reactions. [] This approach provides a straightforward route to a variety of trifluoromethylated pyrimido[1,2-b]indazole derivatives with potential applications in medicinal chemistry. []
2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-ones
Compound Description: This research presents a novel synthetic route for 2,3-dihydropyrrolo[1,2-b]isoquinolin-5(1H)-ones utilizing a transannular approach. [] The method utilizes readily available benzo-fused nine-membered enelactams as starting materials and involves a Brønsted acid-catalyzed transannular amidohalogenation followed by an elimination reaction. [] This methodology exhibits broad substrate scope, affording a variety of tricyclic products in good yields. [] The study also showcases the applicability of this strategy in the total synthesis of a topoisomerase I inhibitor and the formal synthesis of rosettacin, highlighting its significance in organic synthesis. []
Compound Description: This study presents an efficient three-step synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-ones. [] The synthesis involves N-alkylation of polyfunctionalized 1H-pyrroles, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and [4 + 2] cyclocondensation reactions. [] This approach provides a versatile route to these triazole-containing pyrrolopyridazinones with potential applications in medicinal chemistry.
Compound Description: This research explores the use of 9H‐indeno[1,2‐b]pyrazine‐2,3,8‐tricarbonitrile (IPC1CN) as an end group in the design of asymmetric non-fullerene acceptors (NFAs) for organic solar cells (OSCs). [] The study synthesized two NFAs, IPC1CN‐BBO‐IC2F and IPC1CN‐BBO‐IC2Cl, featuring a BBO core and different halogenated end groups. [] These NFAs demonstrated favorable properties for OSC applications, including efficient light absorption, suitable energy levels, high carrier mobilities, and the ability to form appropriate morphologies. [] Notably, large-area OSCs based on PM6‐PBDBT(55):IPC1CN‐BBO‐IC2Cl achieved a high power conversion efficiency (PCE) of 14.12%. [] The study highlights the potential of IPC1CN-based asymmetric NFAs for developing efficient and scalable large-area OSCs. []
1H-Pyrazolo[1,2-b]phthalazine Derivatives
Compound Description: This review focuses on the synthesis of 1H-pyrazolo[1,2-b]phthalazine derivatives, highlighting their importance in medicinal chemistry. [] The review comprehensively covers various synthetic methods, including traditional approaches and modern one-pot multi-component reactions. [] The synthetic strategies are categorized based on the types of reactants used, providing a systematic overview of the diverse synthetic toolbox available for accessing these valuable compounds. []
Compound Description: This research presents a novel and efficient synthetic route for 4H-cyclopenta[c]pyrrolo[1,2-b]isoquinolin-2(3H)-one. [] The key steps in the synthesis involve a [, ] Stevens rearrangement of a suitable pyrrolidine carboxylate derivative and an acid-catalyzed lactonization. [] This approach provides a new route to access this tricyclic heterocyclic system, which serves as a model skeletal analogue of cephalotaxine, a biologically active natural product. []
Compound Description: This research focuses on the discovery of novel inhibitors for RIPK3, a kinase involved in the necroptosis signaling pathway. [] The study identifies N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a Type II DFG-out inhibitor of RIPK3, confirmed by protein crystallography. [] This compound exhibits enhanced selectivity against other kinases due to its unique binding mode. []
N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones
Compound Description: This study presents the synthesis and biological evaluation of two series of compounds, N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones. [] These compounds were designed as potential antimicrobial agents and were evaluated against Escherichia coli, Bacillus cereus, and Candida albicans. [] Molecular docking studies were conducted to investigate their binding interactions with the BAX protein. [] The study identified several compounds with potent antimicrobial activity and favorable binding affinities. []
Compound Description: This study reports the crystal structure of (E)-7-[(4-Nitrophenyl)diazenyl]-3a-(p-tolyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one. [] The molecule features a pyrroloimidazolone core fused to a benzene ring and substituted with a p-tolyl and a (4-nitrophenyl)diazenyl group. [] The crystal packing analysis reveals the presence of N—H⋯O hydrogen bonds and π–π interactions, providing insights into the intermolecular interactions of this compound. []
3a,4-Dihydro-1H-pyrrolo[1,2-b]pyrazoles
Compound Description: This research describes a novel domino reaction for the synthesis of 3a,4-dihydro-1H-pyrrolo[1,2-b]pyrazoles. [] This base-mediated transformation involves vinyl malononitriles and 1,2-diaza-1,3-dienes as starting materials, leading to the formation of the desired products in a chemo-, regio-, and stereoselective manner. [] The reaction proceeds through a sequence of steps, constructing multiple bonds and two new fused heterocyclic rings with total atom economy. [] This efficient methodology provides access to a diverse range of densely functionalized pyrrolopyrazole derivatives. []
Compound Description: This study outlines a practical synthetic route for N-(4-(3-(6-(difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide (compound 5). [] This compound is a potent TGFβRI kinase inhibitor with promising antitumor activity when used in combination therapies. [] The reported synthesis involves a one-pot sequential Sonogashira and Cacchi reaction catalyzed by Pd(OAc)2/BINAP, offering an efficient and scalable method for accessing this important drug candidate. []
Compound Description: This research presents a green and efficient method for synthesizing 2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. [] The reaction involves 2-aminobenzamide and 5-chloropentan-2-one as starting materials and is catalyzed by iodine in an ionic liquid ([BMIm]Br). [] This approach offers several advantages over alternative methods, including milder reaction conditions, higher yields, environmental friendliness, and the use of a metal-free catalyst. []
Compound Description: This research focuses on designing and synthesizing a series of novel 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one hybrids as potential dual inhibitors of blood coagulation factors Xa and XIa. [] These molecules combine the pyrrolo[3,2,1-ij]quinolin-2-one and thiazole fragments, linked by a hydrazine moiety. [] The synthesis involved a two-step procedure, and in vitro evaluation revealed that many of these compounds exhibit high inhibitory activity against both factor Xa and XIa. [] This study highlights the potential of these hybrids as a new generation of anticoagulants. []
Isoquinolino[1,2-b]quinazolinone and Isoquinolino[2,1-a]quinazolinone Derivatives
Compound Description: This research describes a divergent, metal-free synthetic strategy for accessing Isoquinolino[1,2-b]quinazolinone and Isoquinolino[2,1-a]quinazolinone derivatives. [] These compounds are synthesized through a cascade reaction involving Friedel-Crafts and aza-Michael additions. [] The method tolerates a wide range of starting materials, offering a quick and efficient route to these structurally diverse scaffolds. [] These compounds hold potential for drug discovery programs due to the significance of the quinazolinone ring system in medicinal chemistry. []
Benzo[6,7]cyclohepta[1,2-b]thieno[3,2-e]pyridines and Bis-Analogues
Compound Description: This study presents the synthesis of benzo[6,7]cyclohepta[1,2-b]thieno[3,2-e]pyridines, a novel heterocyclic ring system. [] The synthesis utilizes 2-thioxo-2,5,6,7-tetrahydro-1H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles as key intermediates, which are then reacted with various α-bromoketones to afford the desired products. [] Additionally, the study reports the synthesis of bis-analogues of these compounds, featuring two benzo[6,7]cyclohepta[1,2-b]thieno[3,2-e]pyridine units linked by different spacers. []
Compound Description: This research focuses on the synthesis of two classes of coumarin derivatives: 3-[(coumarinyl)carbonyl]-3a,8b-dihydroindeno[1,2-b]pyrrole-4(1H)-ones and coumarin-bearing spiro[isobenzofuran-1,2′-pyrrole] moiety compounds. [] The first class of compounds is prepared via a multicomponent reaction involving salicylaldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, benzylamine, and ninhydrin. [] These compounds are then converted to the corresponding spiro[isobenzofuran-1,2′-pyrrole] derivatives through an oxidative cleavage reaction using periodic acid. []
Compound Description: This study describes a novel method for synthesizing hexahydrobenzo[b]cyclopenta[f]pyrrolo[1,2-d][1,4]diazepin-11(4aH)-one scaffolds. [] The synthesis involves a sequential aza-Piancatelli rearrangement and Friedel-Crafts alkylation, utilizing 2-furylcarbinols and (1H-pyrrol-1-yl)aniline as starting materials. [] This efficient approach, catalyzed by In(OTf)3, proceeds under mild conditions with high conversions, short reaction times, and high selectivity. []
Compound Description: This research reports the synthesis of 10H-Pyrrolo[1,2-b][1,2,6]benzothiadiazocin-11(12H)-one 5,5-dioxide, a novel heterocyclic system belonging to the pyrrolobenzothiadiazocine family. [] The synthesis involves a multi-step sequence starting from 2-nitrobenzenesulfonyl chloride and ethyl 1H-pyrrole-2-(α-oxo)acetate. [] Key steps include condensation, reduction, hydrolysis, and intramolecular cyclization reactions. []
Compound Description: This study describes the discovery and characterization of 2-methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (compound 8o) as a potent PI3K/mTOR dual inhibitor. [] The compound displays remarkable antiproliferative activities against cancer cells and demonstrates favorable pharmacokinetic properties. [] Further studies confirm its ability to inhibit the PI3K/AKT/mTOR signaling pathway, offering a promising candidate for cancer treatment with enhanced antitumor efficacy. []
Overview
Pyrrolo[1,2-b]pyridazin-4(1H)-one is a heterocyclic compound characterized by a fused pyrrole and pyridazine structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The systematic name reflects its structure, where the pyrrole ring is fused to a pyridazine ring, and it contains a carbonyl group at the 4-position of the pyridazine.
Source
The compound can be synthesized through various chemical methods, which have been explored in scientific literature. Notably, recent studies have focused on the synthesis of derivatives of pyrrolo[1,2-b]pyridazin-4(1H)-one due to their promising pharmacological properties.
Classification
Pyrrolo[1,2-b]pyridazin-4(1H)-one belongs to the class of nitrogen-containing heterocycles. It is classified as a pyrrole derivative and is part of the larger family of pyridazine derivatives, which are known for their diverse biological activities.
Synthesis Analysis
Methods
The synthesis of pyrrolo[1,2-b]pyridazin-4(1H)-one can be achieved through several methods:
Cycloaddition Reactions: A prominent method involves the 1,3-dipolar cycloaddition of mesoionic compounds with activated alkynes. For instance, mesoionic oxazolo-pyridazinones can react with methyl or ethyl propiolate to yield pyrrolo[1,2-b]pyridazine derivatives.
Condensation Reactions: Another approach includes the condensation of 1-aminopyrrole derivatives with various carbonyl compounds. This method has been reported to provide a straightforward route to synthesize these compounds from commercially available starting materials.
One-Pot Multicomponent Reactions: Recent advancements have introduced one-pot multicomponent reactions that streamline the synthesis process, allowing for higher yields and reduced reaction times.
Technical Details
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high regioselectivity and yield. Characterization techniques like NMR spectroscopy and X-ray crystallography are typically employed to confirm the structure of synthesized compounds.
Molecular Structure Analysis
Structure
Pyrrolo[1,2-b]pyridazin-4(1H)-one features a bicyclic structure consisting of a pyrrole ring fused to a pyridazine ring. The presence of a carbonyl group at the 4-position contributes to its reactivity and potential biological activity.
Data
Molecular Formula: C₈H₇N₃O
Molecular Weight: Approximately 163.16 g/mol
X-ray Crystallography: Studies have shown that the compound exhibits planar conformation with specific interplanar spacing indicative of π-π stacking interactions typical in aromatic systems.
Chemical Reactions Analysis
Reactions
Pyrrolo[1,2-b]pyridazin-4(1H)-one can participate in various chemical reactions due to its functional groups:
Electrophilic Substitution: The electron-rich nature of the pyrrole ring allows for electrophilic substitution reactions.
Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, making it versatile for further functionalization.
Technical Details
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity. For example, palladium-catalyzed reactions have been utilized in synthesizing more complex derivatives from simpler starting materials.
Mechanism of Action
Process
The biological activity of pyrrolo[1,2-b]pyridazin-4(1H)-one derivatives is believed to involve interaction with specific biological targets such as enzymes or receptors. The mechanism often involves:
Binding Affinity: The fused ring structure enhances binding affinity to target proteins.
Modulation of Pathways: Compounds may modulate various signaling pathways associated with diseases like cancer or inflammation.
Data
Research indicates that certain derivatives exhibit significant cytotoxic effects against various cell lines, suggesting potential applications as anticancer agents.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as crystalline solids.
Melting Point: Varies among derivatives but generally falls within a range conducive for crystallization (e.g., 54–55 °C for some derivatives).
Chemical Properties
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
Stability: Stability under ambient conditions varies; some derivatives may require inert atmospheres during synthesis.
Applications
Pyrrolo[1,2-b]pyridazin-4(1H)-one and its derivatives are explored for various scientific uses:
Medicinal Chemistry: Potential drug candidates due to their bioactive properties.
Anticancer Research: Investigated for their ability to inhibit tumor growth in vitro.
Biochemical Studies: Used in studies related to enzyme inhibition and receptor binding assays.
The diverse synthetic routes and biological activities associated with pyrrolo[1,2-b]pyridazin-4(1H)-one make it a significant compound in contemporary organic chemistry and pharmacology research.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.